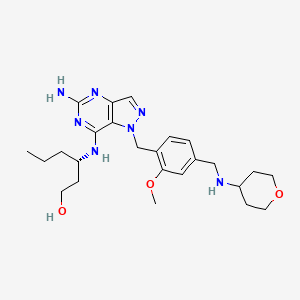
TLR7 agonist 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist 17: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential as an immunomodulatory agent, making it a candidate for various therapeutic applications, including antiviral and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 17 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:
Alkylation: Introduction of alkyl groups to the imidazole moiety.
Triazole Formation: Using triazolyl click chemistry to introduce a 1,2,3-triazolyl moiety.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: TLR7 agonist 17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various derivatives of the imidazoquinoline structure, each with different functional groups that enhance the compound’s activity and specificity .
Scientific Research Applications
Chemistry: TLR7 agonist 17 is used in the development of new synthetic methodologies and as a model compound for studying reaction mechanisms .
Biology: In biological research, this compound is employed to study the activation and regulation of the innate immune response. It helps in understanding how TLR7 signaling pathways influence immune cell behavior .
Medicine: this compound has shown promise in the treatment of viral infections and cancer. It is used as an adjuvant in vaccines to enhance immune responses and as a therapeutic agent in cancer immunotherapy .
Industry: In the pharmaceutical industry, this compound is utilized in the development of new drugs and therapeutic formulations. It serves as a lead compound for designing more potent and selective TLR7 agonists .
Mechanism of Action
TLR7 agonist 17 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers the MyD88-dependent signaling pathway. This leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in the immune response against pathogens and tumors .
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Gardiquimod: A synthetic TLR7 agonist used in research and therapeutic applications.
Uniqueness: TLR7 agonist 17 is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists .
Properties
Molecular Formula |
C25H37N7O3 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(3S)-3-[[5-amino-1-[[2-methoxy-4-[(oxan-4-ylamino)methyl]phenyl]methyl]pyrazolo[4,3-d]pyrimidin-7-yl]amino]hexan-1-ol |
InChI |
InChI=1S/C25H37N7O3/c1-3-4-20(7-10-33)29-24-23-21(30-25(26)31-24)15-28-32(23)16-18-6-5-17(13-22(18)34-2)14-27-19-8-11-35-12-9-19/h5-6,13,15,19-20,27,33H,3-4,7-12,14,16H2,1-2H3,(H3,26,29,30,31)/t20-/m0/s1 |
InChI Key |
PVTVUOZOPYPPBJ-FQEVSTJZSA-N |
Isomeric SMILES |
CCC[C@@H](CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |
Canonical SMILES |
CCCC(CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















